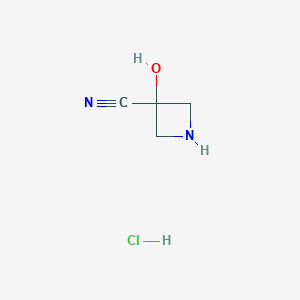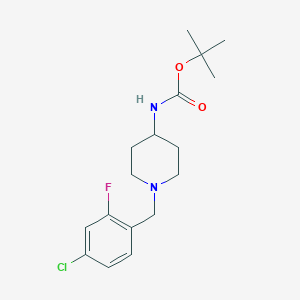![molecular formula C17H13ClN2O4 B2656423 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327194-95-5](/img/structure/B2656423.png)
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structural features, including a chloro-substituted methoxyphenyl group and a hydroxychromene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: The chloro-substituted methoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate chloro and methoxy-substituted benzene derivatives.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between the amine and aldehyde or ketone precursors.
Final Assembly: The final compound is obtained by coupling the chromene core with the chloro-substituted methoxyphenyl imine and carboxamide groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with enhanced properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development in areas such as cancer, neurodegenerative diseases, and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of materials with specific functionalities.
作用機序
The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The hydroxychromene core can interact with enzymes and receptors, modulating their activity. The imino group may form hydrogen bonds with biological macromolecules, influencing their function. The chloro-substituted methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: Lacks the hydroxy group, which may affect its biological activity.
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may influence its solubility and reactivity.
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxylate: An ester derivative that may have different pharmacokinetic properties.
Uniqueness
The uniqueness of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the hydroxy group enhances its potential for hydrogen bonding and interaction with biological targets. The chloro-substituted methoxyphenyl group provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
特性
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)imino-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-14-5-3-10(18)7-13(14)20-17-12(16(19)22)6-9-2-4-11(21)8-15(9)24-17/h2-8,21H,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUPEJHGSOHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)



![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)



![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2656361.png)
